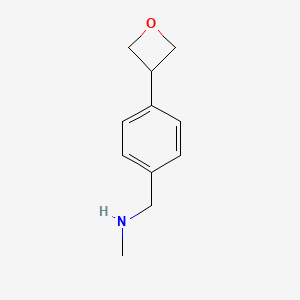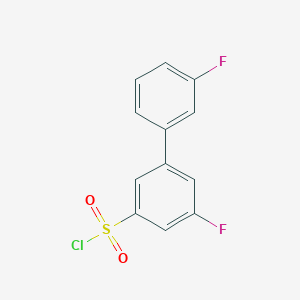
3-Fluoro-5-(3-fluorophenyl)benzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-5-(3-fluorophenyl)benzenesulfonyl chloride is a fluorinated arylsulfonyl chloride. This compound is known for its unique chemical structure, which includes two fluorine atoms attached to a benzene ring and a sulfonyl chloride group. It is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Fluoro-5-(3-fluorophenyl)benzenesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 3-fluoroaniline with sulfuric acid and sodium nitrite to form 3-fluorobenzenesulfonyl chloride. This intermediate is then reacted with 3-fluorophenyl magnesium bromide to produce the final compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and distillation.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-5-(3-fluorophenyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Typical conditions involve the use of a base such as triethylamine or pyridine.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonic Acids: Formed from oxidation reactions.
Sulfinic Acids: Formed from reduction reactions.
Aplicaciones Científicas De Investigación
3-Fluoro-5-(3-fluorophenyl)benzenesulfonyl chloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the development of biologically active compounds, including pharmaceuticals.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-5-(3-fluorophenyl)benzenesulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluorobenzenesulfonyl chloride: A simpler analog with a single fluorine atom.
3-Bromo-5-(3-fluorophenyl)benzenesulfonyl chloride: Contains a bromine atom instead of a second fluorine.
3-Fluoro-5-(trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of a second fluorine.
Uniqueness
3-Fluoro-5-(3-fluorophenyl)benzenesulfonyl chloride is unique due to the presence of two fluorine atoms, which can influence its reactivity and the types of reactions it undergoes
Propiedades
Fórmula molecular |
C12H7ClF2O2S |
|---|---|
Peso molecular |
288.70 g/mol |
Nombre IUPAC |
3-fluoro-5-(3-fluorophenyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C12H7ClF2O2S/c13-18(16,17)12-6-9(5-11(15)7-12)8-2-1-3-10(14)4-8/h1-7H |
Clave InChI |
NSVSNYQWNFCZKH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)C2=CC(=CC(=C2)S(=O)(=O)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


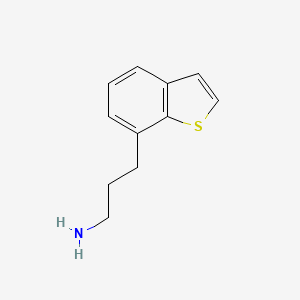
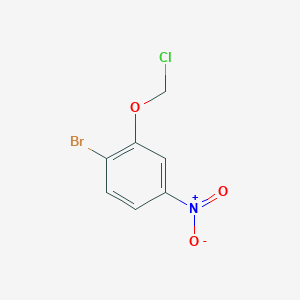
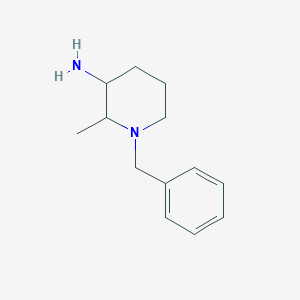
![L-Tyrosine,N-[(phenylmethyl)sulfonyl]-,methylester](/img/structure/B13148967.png)

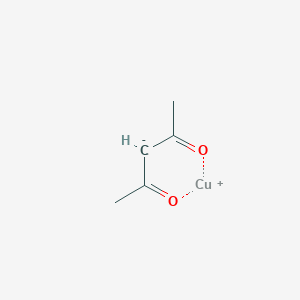
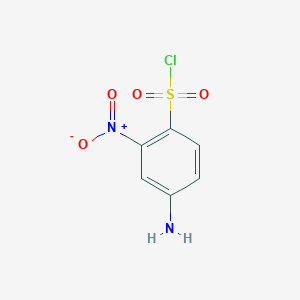

![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13149016.png)
![(2S)-1-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid](/img/structure/B13149017.png)
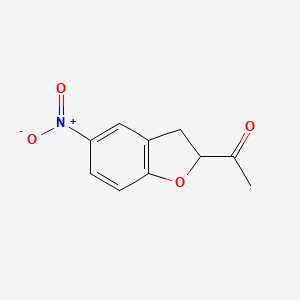
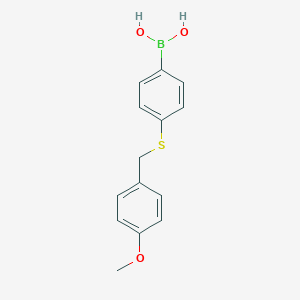
![3-Chloro-2-(4-chlorophenyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13149037.png)
